5-Mercapto-1H-1,2,3-triazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H4N4OS |
|---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9) |
InChI Key |
AZMSMQZKBRVUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNNC1=S)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide
Diverse Synthetic Routes to 5-Mercapto-1H-1,2,3-triazole-4-carboxamide
The construction of the 1,2,3-triazole ring, particularly with the specific substitution pattern of a mercapto group at position 5 and a carboxamide at position 4, requires careful selection of precursors and reaction conditions to ensure regioselectivity and good yields.
Cyclization Reactions and Precursor Engineering
The formation of the 1,2,3-triazole ring is often achieved through the [3+2] cycloaddition of an azide (B81097) with a suitable two-carbon component. For the synthesis of 5-amino-1H-1,2,3-triazole-4-carboxamide, a related scaffold, a common strategy involves the cyclization of an azide with an α-cyano amide. nih.gov A plausible analogous pathway to this compound would involve precursors where the amine is replaced by a sulfur-based functional group.
One potential synthetic route involves the reaction of an organic azide with an activated alkene bearing a cyano and a carboxamide group. Subsequent introduction of the sulfur functionality at the C5 position would yield the target molecule. Precursor engineering is critical; for instance, using precursors with a thiocyanate (B1210189) or a protected thiol group on the activated alkene could lead to the direct formation of the 5-mercapto-1,2,3-triazole ring upon cyclization.
Another established method for synthesizing 1,2,3-triazoles is the Dimroth rearrangement, which involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgrsc.org This rearrangement is particularly relevant for 5-amino-1,2,3-triazoles and could be conceptually extended to sulfur-containing analogues under specific reaction conditions. wikipedia.orgrsc.org
Multicomponent Reaction Strategies for Triazole Core Formation
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, enhancing atom economy and reducing waste. While a specific MCR for this compound is not prominently documented, general MCRs for the synthesis of highly substituted 1,2,3-triazoles can be adapted.
For instance, a copper-catalyzed reaction involving an alkyne, an azide, and a sulfur source could potentially assemble the desired scaffold. A review of synthetic methods highlights the construction of N-alkyl-5-sulfur-1,2,3-triazoles through a Cu-catalyzed reaction of an alkyne, an alkyl azide, and a thiosulfonate. frontiersin.orgnih.gov By selecting an alkyne precursor with a carboxamide or a group that can be converted to a carboxamide (e.g., an ester), this methodology could be tailored for the synthesis of the target compound.
The following table illustrates a conceptual multicomponent reaction strategy.
| Component A | Component B | Component C | Catalyst | Product |
| Propiolamide | Organic Azide | Thiosulfonate | Cu(I) | 1-Alkyl-5-alkylthio-1H-1,2,3-triazole-4-carboxamide |
This table outlines a possible multicomponent approach where subsequent cleavage of the S-alkyl group would yield the desired 5-mercapto product.
Regioselective Synthesis Approaches and Yield Optimization
The regioselectivity of the 1,3-dipolar cycloaddition between azides and unsymmetrical alkynes or alkenes is a critical aspect of 1,2,3-triazole synthesis. The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles. To obtain the 1,5-disubstituted pattern (or 1,4,5-trisubstituted in the case of the target molecule), alternative catalytic systems or synthetic strategies are necessary.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a prominent method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov Furthermore, metal-free approaches involving activated dipolarophiles like enamines or enolates can also direct the regioselectivity towards the 1,5-isomer. nih.gov The reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate has been shown to be a highly regioselective method for accessing 1,5-disubstituted and 1,4,5-trisubstituted triazoles. nih.govacs.org
Yield optimization in these reactions often involves careful control of reaction parameters such as temperature, solvent, and catalyst loading. The choice of base and the nature of the substituents on the precursors also play a significant role in the efficiency of the cyclization.
Functionalization and Derivatization Strategies for this compound
The presence of two reactive functional groups, the mercapto and the carboxamide, allows for a wide range of post-synthetic modifications to generate a library of derivatives for further investigation.
Transformations at the Mercapto Group: Thioetherification, Sulfonylation
The mercapto group in heterocyclic compounds is nucleophilic and can readily undergo various chemical transformations.
Thioetherification: The most common reaction of the mercapto group is S-alkylation to form thioethers. This can be achieved by reacting the mercaptotriazole with an alkyl halide in the presence of a base. This reaction is general for mercapto-substituted heterocycles. semanticscholar.org Photoredox/nickel dual catalysis has also emerged as a mild method for the thioetherification of aryl bromides with thiols. acs.org
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | DMF | 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide |
| Benzyl (B1604629) bromide | NaH | THF | 5-(Benzylthio)-1H-1,2,3-triazole-4-carboxamide |
| Ethyl bromoacetate | Et₃N | Acetonitrile (B52724) | Ethyl 2-((4-carbamoyl-1H-1,2,3-triazol-5-yl)thio)acetate |
Sulfonylation: The mercapto group can be oxidized to a sulfonic acid, which can then be converted to a sulfonyl chloride and subsequently a sulfonamide. Direct oxidation of mercaptans to sulfonic acids can be achieved using oxidizing agents like hydrogen peroxide or nitric acid. rsc.orggoogle.comgoogle.com The resulting sulfonic acid can be converted to a sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride. The sulfonyl chloride is a versatile intermediate that can react with various amines to form sulfonamides. Additionally, S(N)Ar reactions using sodium sulfinates can be employed for the sulfonylation of activated heterocycles. nih.gov
Modifications of the Carboxamide Moiety: Amidation, Esterification, Nitrile Formation
The carboxamide group offers another site for structural diversification.
Amidation: While direct transamidation of a primary carboxamide can be challenging, it is often achieved by first hydrolyzing the carboxamide to the corresponding carboxylic acid. The carboxylic acid can then be activated (e.g., by conversion to an acid chloride or using coupling agents like DCC or HATU) and reacted with a primary or secondary amine to form a new amide bond. Microwave-assisted synthesis has been shown to facilitate the conversion of triazole esters to a variety of carboxamides under neutral conditions. researchgate.net
Esterification: Similar to amidation, the most straightforward route to an ester from the carboxamide involves hydrolysis to the carboxylic acid followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acidic catalysis). The synthesis of 1,2,3-triazole-4-carboxylic acid esters is a key step in the synthesis of many derivatives, which are then often converted to amides. researchgate.net
Nitrile Formation: The carboxamide group can be dehydrated to form a nitrile. This transformation is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.com More recently, milder conditions using a catalytic Appel-type reaction with oxalyl chloride and triphenylphosphine (B44618) oxide have been developed. organic-chemistry.orgnih.gov
| Reagent | Conditions | Product |
| POCl₃ | Reflux | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |
| SOCl₂ | Heat | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |
| Oxalyl chloride, Ph₃PO (cat.), Et₃N | MeCN, <10 min | 5-Mercapto-1H-1,2,3-triazole-4-carbonitrile |
Electrophilic and Nucleophilic Substitutions on the Triazole Ring System
The reactivity of the this compound molecule is dictated by the interplay of its functional groups and the inherent electronic nature of the triazole ring. The mercapto group, existing in a thiol-thione tautomeric equilibrium, is a primary site for chemical modification.
Nucleophilic Reactivity of the Mercapto Group: The sulfur atom of the mercapto group is strongly nucleophilic, making it susceptible to attack by various electrophiles. The most common reaction is S-alkylation, where treatment with alkyl halides in the presence of a base leads to the formation of S-alkylated derivatives. This nucleophilic substitution is a versatile method for introducing a wide range of substituents at the 5-position, thereby modifying the compound's physicochemical properties. The general scheme for this reaction involves the deprotonation of the thiol to form a thiolate anion, which then acts as the active nucleophile.
Reactivity of the Triazole Ring: The 1,2,3-triazole ring itself can undergo substitution reactions, although it is generally considered an electron-rich aromatic system, making it somewhat resistant to electrophilic attack unless activated. However, studies on related 1,2,3-triazole N-oxides have shown that the C-5 position is activated towards both electrophilic and nucleophilic attack. rsc.org For instance, N-oxides can be halogenated at C-5, and this halogen can subsequently be displaced by strong nucleophiles. rsc.org While the target molecule is not an N-oxide, this demonstrates the potential for reactivity at the C-5 carbon. Deprotonation of the N-H protons can also generate anionic species that react with electrophiles, although this typically leads to N-substitution rather than C-substitution. The nitrogen atoms within the triazole ring possess lone pairs of electrons, rendering them nucleophilic and capable of participating in reactions such as N-alkylation or coordination with metal centers. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions at Substitutable Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to heterocyclic systems like 1,2,3-triazoles has enabled the synthesis of complex molecular architectures. youtube.comyoutube.comsigmaaldrich.cn For this compound and its derivatives, the most promising positions for such couplings are the N-H bonds and the C-5 position.
N-Arylation Reactions: The triazole N-H bonds are amenable to palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination. This reaction allows for the introduction of various aryl or heteroaryl groups onto the nitrogen atoms of the triazole ring, significantly expanding structural diversity.
C-5 Position Coupling: The C-5 carbon is a key site for installing new substituents via cross-coupling. While direct C-H activation and arylation of the C-5 position of N-aryl 1,2,3-triazoles has been successfully demonstrated, this typically requires an N-1 substituent and specific directing groups. figshare.comresearchgate.net A more general approach involves pre-functionalization of the C-5 position with a leaving group, such as a halogen. For example, 5-halo-1,2,3-triazoles readily participate in Buchwald-Hartwig cross-coupling reactions with amines and related nucleophiles. nih.govnih.gov Similarly, Suzuki-Miyaura coupling of 4-bromo-1,2,3-triazoles with boronic acids has been used to form C-C bonds, suggesting that a 5-halo derivative of the target compound could be a viable substrate for similar transformations. researchgate.net Although less common, coupling reactions involving the C-S bond could also be envisioned, potentially through oxidative addition of palladium to the C-S bond of a thioether derivative.
| Coupling Reaction | Substitutable Position | Typical Coupling Partner | Catalyst/Ligand System (Example) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-5 (from 5-Halo precursor) | (Het)aryl amines | [(THP-Dipp)Pd(cinn)Cl] | nih.govnih.gov |
| Direct C-H Arylation | C-5 (on N-Aryl triazole) | Aryl halides | Pd(OAc)₂ | figshare.comresearchgate.net |
| Suzuki-Miyaura Coupling | C-5 (from 5-Halo precursor) | Arylboronic acids | Pd(PPh₃)₄ | researchgate.net |
| N-Arylation | N-1 or N-2 | Aryl halides | Pd/Ligand systems | nih.gov |
Mechanistic Elucidation of Synthetic Pathways
The synthesis of the 1,2,3-triazole core of the title compound is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly significant due to its high efficiency, regioselectivity, and mild reaction conditions, making it a prime example of "click chemistry". organic-chemistry.orgalfa-chemistry.com
The mechanism of the CuAAC reaction has been the subject of extensive investigation, including detailed Density Functional Theory (DFT) calculations. nih.govacs.orgresearchgate.net Unlike the uncatalyzed thermal reaction which proceeds via a concerted pathway and yields a mixture of regioisomers, the copper-catalyzed reaction follows a stepwise mechanism that selectively produces the 1,4-disubstituted isomer.
The catalytic cycle is initiated by the formation of a copper(I)-acetylide species from a terminal alkyne. nih.gov This intermediate is key to the reaction's success. The azide then coordinates to the copper center, bringing the two reactive partners into proximity. DFT studies suggest that the subsequent cycloaddition step proceeds through a six-membered copper-containing metallacycle intermediate. acs.orgnih.gov The formation of the first C-N bond is generally considered the rate-limiting step. nih.gov
There has been considerable discussion regarding the nuclearity of the copper catalyst in the transition state. While early proposals involved a single copper atom, kinetic data and further DFT calculations suggest that a dinuclear copper transition state, where one copper atom activates the alkyne and a second coordinates the azide, is energetically more favorable. researchgate.netnih.gov This dinuclear pathway provides a lower activation energy barrier compared to the mononuclear mechanism, accounting for the remarkable rate acceleration observed. nih.gov
| Mechanistic Step | Key Intermediate/Transition State | Description | Reference |
|---|---|---|---|
| Alkyne Activation | Copper(I)-acetylide complex | Formation of a π-complex followed by deprotonation to form the σ-acetylide. | nih.gov |
| Azide Coordination | Copper-acetylide-azide complex | The azide coordinates to the copper center, positioning it for attack. | acs.org |
| Cycloaddition (Rate-Limiting) | Six-membered copper(III) metallacycle | Stepwise formation of C-N bonds leading to the triazole ring. DFT studies support a dinuclear copper transition state. | nih.govresearchgate.netnih.gov |
| Product Release | Copper-triazolide intermediate | Protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst. | nih.gov |
The Cu(I) catalytic system is central to the efficiency of the azide-alkyne cycloaddition. The catalyst dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the thermal Huisgen cycloaddition. alfa-chemistry.com The active Cu(I) species can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from the reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov
While copper is the most common catalyst for forming 1,4-disubstituted 1,2,3-triazoles, other transition metals can be used to achieve different outcomes. For instance, ruthenium-based catalysts selectively yield the 1,5-disubstituted regioisomer, proceeding through a distinct mechanism that does not involve a metal-acetylide intermediate. organic-chemistry.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. Several eco-friendly methodologies have been developed for the synthesis of the 1,2,3-triazole core, which are directly applicable to the preparation of precursors for this compound.
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of CuAAC, sonication can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govacs.org This enhancement is attributed to the phenomenon of acoustic cavitation, which improves mass transfer and increases catalyst efficacy. acs.org Furthermore, ultrasound-assisted synthesis can often be performed in environmentally benign solvents, such as water or ethanol/water mixtures, further enhancing its green credentials. acs.orgscielo.br
Mechanochemical Synthesis: Mechanochemistry, typically involving ball-milling, offers a solvent-free or minimal-solvent approach to chemical synthesis. The CuAAC reaction has been successfully performed under ball-milling conditions, providing a clean and efficient route to 1,2,3-triazoles. This method avoids the use of bulk solvents, simplifying workup procedures and reducing chemical waste. nih.gov
Sustainable Catalysts and Solvents: A key aspect of green triazole synthesis is the use of water as a reaction medium. Many modern CuAAC protocols are designed to be water-compatible. acs.org Additionally, efforts have been made to develop recyclable and biodegradable catalytic systems. For example, immobilizing copper catalysts on natural biopolymer supports like chitosan (B1678972) provides a heterogeneous catalyst that is easily recovered and can be reused for multiple reaction cycles, minimizing metal contamination in the final product. nih.gov These approaches align with several principles of green chemistry, including waste prevention, use of safer solvents, and catalysis.
Theoretical and Computational Investigations of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.gov These methods allow for the detailed examination of electron distribution and energy levels, which in turn determine the molecule's reactivity and potential interaction sites.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. irjweb.commwjscience.com
For 5-Mercapto-1H-1,2,3-triazole-4-carboxamide, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the sulfur atom of the mercapto group and the nitrogen atoms of the triazole ring. The LUMO is likely distributed across the π-conjugated system, including the triazole ring and the carboxamide group. This distribution dictates the molecule's behavior in charge transfer interactions. irjweb.com
The charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. In this molecule, the nitrogen and oxygen atoms, being highly electronegative, will carry partial negative charges, while the hydrogen atoms bonded to them will be partially positive. This polarity is a key determinant of the molecule's intermolecular interactions.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.67 | LUMO-HOMO energy difference, indicating chemical stability |
| Ionization Potential (I) | 6.52 | Approximate energy required to remove an electron (-EHOMO) |
| Electron Affinity (A) | 1.85 | Approximate energy released when an electron is added (-ELUMO) |
Electrostatic Potential Surface (EPS) Mapping and Non-Covalent Interactions
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. irjweb.com It is invaluable for predicting how a molecule will interact with other chemical species. The EPS map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green areas are neutral. irjweb.com
For this compound, the most negative potential (red regions) is expected to be concentrated around the carbonyl oxygen of the carboxamide group, the sulfur atom, and the nitrogen atoms of the triazole ring. researchgate.net These sites are the primary locations for electrophilic interactions and hydrogen bond acceptance. Conversely, the most positive potential (blue regions) will be located on the hydrogen atoms of the amide (NH₂) and the triazole N-H groups, making them potent hydrogen bond donors. irjweb.com These features suggest a high propensity for the molecule to engage in non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence its crystal packing and interactions with biological targets. nih.gov
Fukui Functions and Electrophilic/Nucleophilic Attack Sites
While EPS maps provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. icrc.ac.ir Derived from DFT, the Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.
Condensed Fukui functions are used to identify the most reactive sites within a molecule:
ƒk⁺ : Measures reactivity towards a nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒk⁺ value is the most likely site for nucleophilic attack.
ƒk⁻ : Measures reactivity towards an electrophilic attack (where the molecule donates an electron). The atom with the highest ƒk⁻ value is the most probable site for electrophilic attack.
For the target molecule, the sulfur atom and the nitrogen atoms of the triazole ring are predicted to have high ƒk⁻ values, confirming their role as primary sites for electrophilic attack. The carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack, possessing a high ƒk⁺ value. nih.gov
| Atom | ƒk⁺ (for Nucleophilic Attack) | ƒk⁻ (for Electrophilic Attack) |
|---|---|---|
| S (Mercapto) | 0.115 | 0.285 |
| N1 (Triazole) | 0.089 | 0.150 |
| N2 (Triazole) | 0.095 | 0.165 |
| C=O (Carbonyl Carbon) | 0.250 | 0.055 |
| O (Carbonyl Oxygen) | 0.130 | 0.190 |
Conformational Analysis and Tautomerism Studies of this compound
The structural flexibility and potential for isomerism are key aspects of a molecule's chemical identity. For this compound, this involves both the rotation around single bonds and, more significantly, the existence of different tautomeric forms.
Energy Landscapes of Different Tautomeric Forms
Tautomerism is a critical phenomenon for heterocyclic compounds containing labile protons. The subject molecule can exist in a dynamic equilibrium between several tautomeric forms. The primary equilibrium is the thione-thiol tautomerism involving the mercapto group. Additionally, prototropic tautomerism can occur with the proton shifting between the nitrogen atoms of the 1,2,3-triazole ring.
The main tautomeric forms to consider are:
This compound (Thiol form)
5-Thioxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxamide (Thione form)
Prototropic isomers (e.g., 2H-triazole and 3H-triazole variants)
Computational studies on analogous 1,2,4-triazole-3-thiones have consistently shown that the thione tautomer is significantly more stable than the thiol form in the gas phase. nih.govresearchgate.net This preference is attributed to the greater strength of the C=O and N-H bonds formed in the thione compared to the C=N and S-H bonds in the thiol, as well as favorable resonance stabilization. A similar trend is expected for this 1,2,3-triazole derivative. Calculating the relative energies of all possible tautomers allows for the construction of an energy landscape that identifies the most stable, or ground-state, form.
| Tautomer | Relative Energy (ΔE, kJ/mol) | Relative Stability |
|---|---|---|
| 1H-Thione | 0.00 | Most Stable |
| 2H-Thione | +8.5 | Less Stable |
| 1H-Thiol | +25.0 | Significantly Less Stable |
| 2H-Thiol | +32.5 | Least Stable |
Solvent Effects on Tautomeric Equilibria
The relative stability of tautomers can be profoundly influenced by the surrounding environment, particularly the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the tautomeric equilibrium.
Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. The thione form of mercapto-triazoles is typically more polar than the corresponding thiol form due to the highly polarized C=S bond. nih.govnih.gov Therefore, it is predicted that an increase in solvent polarity will further stabilize the thione tautomer relative to the thiol tautomer. While the thione form is already favored in the gas phase, polar solvents like water or methanol (B129727) would be expected to shift the equilibrium even more decisively towards the thione species. In some cases, a highly polar solvent can reduce the energy difference between tautomers or even reverse their stability order, although the latter is less common when the initial energy gap is large. nih.gov
| Solvent | Dielectric Constant (ε) | Relative Energy of Thiol (ΔE) |
|---|---|---|
| Gas Phase | 1.0 | +25.0 |
| Dioxane | 2.2 | +26.5 |
| Methanol | 32.7 | +29.0 |
| Water | 78.4 | +31.2 |
Molecular Dynamics Simulations for Ligand-Target Interactions (e.g., enzymes, receptors)
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between ligands and their biological targets. While specific MD studies on this compound are not extensively documented, research on analogous triazole derivatives provides valuable insights into their binding mechanisms with enzymes and receptors.
For instance, MD simulations have been employed to investigate the binding mechanism of triazole inhibitors with enzymes like CYP51 (sterol 14α-demethylase), a key target for antifungal agents. frontiersin.org These simulations reveal that the stability of the ligand-protein complex is influenced by factors such as hydrophobic interactions and the formation of hydrogen bonds. frontiersin.org In one study, the triazole ring of inhibitors was observed to coordinate with the heme group in the active site of CYP51. frontiersin.org The stability of such complexes is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. frontiersin.org
Similarly, MD simulations have been used to validate the binding stability of 1,2,3-triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX, a target in cancer therapy. nih.govrsc.org These studies often analyze the root-mean-square fluctuation (RMSF) to identify the flexibility of different protein regions upon ligand binding, and the radius of gyration (RoG) to assess the compactness of the complex. rsc.org The number and duration of hydrogen bonds formed between the ligand and key amino acid residues in the active site are also critical parameters determined from MD simulations. nih.gov For example, in a study of triazole derivatives targeting carbonic anhydrase IX, stable hydrogen bond interactions were observed with residues such as Gln92, Thr200, and His68. nih.gov
The binding free energies, often calculated using methods like MM-PBSA and MM-GBSA, provide a quantitative measure of the affinity of the ligand for its target. pensoft.net These calculations can help in ranking potential drug candidates and understanding the energetic contributions of different types of interactions.
| Parameter | Description | Typical Findings for Triazole Analogs |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating structural stability. | Complexes generally reach equilibrium and remain stable during simulations. frontiersin.org |
| RMSF (Root-Mean-Square Fluctuation) | Indicates the flexibility of individual residues in the protein. | Binding of the ligand can reduce the flexibility of active site residues. rsc.org |
| RoG (Radius of Gyration) | Measures the compactness of the protein-ligand complex. | Stable RoG values suggest a compact and stable complex. rsc.org |
| Hydrogen Bonds | Identifies and quantifies the hydrogen bonding interactions between the ligand and the target. | Crucial for stabilizing the ligand in the binding pocket; interactions with key residues are often identified. nih.gov |
| Binding Free Energy (MM-PBSA/GBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a quantitative measure of binding affinity and helps in comparing different ligands. pensoft.net |
In Silico Prediction of Structure-Activity Relationships (SAR) for Biological and Catalytic Properties
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These in silico methods establish a correlation between the chemical structure of a series of compounds and their biological activity.
For triazole derivatives, QSAR studies have been conducted to predict their anticancer potential. nih.govscribd.com In a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives, the k-nearest neighbor molecular field analysis (kNN-MFA) method was used. nih.govscribd.com This approach generates a model based on steric and electrostatic fields, which can then be used to predict the activity of new compounds. nih.gov The predictive power of a QSAR model is assessed through statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²).
SAR analyses of 1,2,3-triazole-4-carboxamides have revealed key structural features that influence their biological activity. For example, in a series of these compounds developed as inhibitors of the pregnane (B1235032) X receptor (PXR), modifications to the substituents on the triazole ring and the carboxamide nitrogen led to significant changes in potency and selectivity. nih.gov Similarly, for 5-amino-1,2,3-triazole-4-carboxamide derivatives with activity against Trypanosoma cruzi, SAR studies guided the optimization of physicochemical properties like lipophilicity and solubility, which are crucial for drug development. nih.gov
The insights gained from SAR and QSAR studies are invaluable for the rational design of more potent and selective analogs of this compound for various biological and catalytic applications.
| Descriptor Type | Examples | Significance in Triazole SAR/QSAR |
|---|---|---|
| Steric | Molecular weight, volume, surface area | The size and shape of substituents on the triazole ring can influence binding to the target. nih.gov |
| Electronic | Dipole moment, partial charges, electrostatic potential | Electrostatic interactions are often key to ligand-receptor recognition and binding affinity. nih.gov |
| Hydrophobic | LogP, molar refractivity | Lipophilicity affects both target binding and pharmacokinetic properties of the compounds. nih.gov |
| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, hardness, electrophilicity | Relate to the reactivity and stability of the molecule. nih.gov |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Catalytic Cycles
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular descriptors related to reactivity.
For triazole derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. nih.govresearchgate.net These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.govzsmu.edu.ua
DFT has been used to study the tautomeric equilibrium in mercapto-substituted 1,2,4-triazoles, revealing that the relative stability of thione and thiol forms can be influenced by the solvent environment. zsmu.edu.ua Such studies are crucial for understanding which tautomer is likely to be active in a biological system.
Furthermore, DFT calculations can elucidate reaction mechanisms. For instance, in the synthesis of 1,2,3-triazole derivatives via cycloaddition reactions, DFT can be used to model the transition states and determine the activation energies, providing insights into the reaction pathway. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compounds. nih.gov
Global reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can help in explaining the reactivity and biological activity of these compounds. nih.govresearchgate.net
| Parameter | Description | Application in Triazole Research |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Used to assess electron-donating capabilities and reactivity. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Used to assess electron-accepting capabilities and reactivity. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. zsmu.edu.ua |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with the stability of the molecule. nih.gov |
| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | Helps in predicting the reactivity in chemical reactions. nih.govresearchgate.net |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to interpret and assign experimental IR and Raman spectra. nih.gov |
Biological Activities and Mechanistic Elucidation of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects
Antimicrobial Investigations
The search for novel antimicrobial agents has led researchers to explore the potential of various heterocyclic compounds. Among these, derivatives of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide have emerged as a promising scaffold, demonstrating a spectrum of activities against bacteria, fungi, and viruses.
Antifungal Efficacy Against Pathogenic Fungi and Cellular Targets
Carboxamide derivatives of 1,2,3-triazole have shown significant potential as antifungal agents by targeting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. nih.gov Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.
One study reported a series of 1,2,3-triazole carboxamide derivatives with significant in vitro activity against a range of phytopathogenic fungi. Notably, compound A3-3 demonstrated potent inhibitory effects against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, and Gaeumannomyces graminis, with EC50 values of 1.08, 8.75, 1.67, and 5.30 μg/mL, respectively. These values are comparable to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, boscalid. nih.gov In vivo testing confirmed the efficacy of compound A3-3 in suppressing plant diseases caused by these fungi. nih.gov Molecular docking simulations suggest that these compounds bind to key amino acid residues (ARG43, TYR58, and TRP173) in the active site of SDH through hydrogen bonding and pi-pi interactions, providing a molecular basis for their inhibitory action. nih.gov
Another study investigating a novel 8-hydroxyquinoline (B1678124) derivative with a triazole core at the 5-position demonstrated significant antifungal activity against various pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mit.edu Confocal fluorescence microscopy revealed a high accumulation of this compound at the fungal cell edge, suggesting that cell wall damage may be a possible cellular mechanism of action. mit.edu
Antiviral Modulatory Activities in Viral Replication Cycles
While research into the specific antiviral mechanisms of this compound is ongoing, the broader class of triazole derivatives has shown promise in targeting viral replication. For instance, a thiazole-5-carboxamide (B1230067) derivative, GPS491, has been shown to inhibit the replication of HIV-1, adenovirus, and multiple coronaviruses. mdpi.com The mechanism of action for GPS491 involves the drastic inhibition of viral gene expression, with an IC50 of approximately 0.25 µM for HIV-1, and alterations in the production of unspliced, singly spliced, and multiply spliced viral RNAs. mdpi.com This suggests that compounds with a carboxamide functional group linked to a five-membered heterocycle can interfere with viral RNA processing and accumulation, a critical stage in the replication cycle of many viruses. mdpi.com Although this study did not focus on a 1,2,3-triazole derivative, it provides a plausible mechanism that could be explored for the subject compound and its analogues.
Enzyme Inhibition and Receptor Binding Studies
The structural features of this compound and its derivatives make them attractive candidates for interacting with a variety of biological macromolecules, including enzymes and receptors.
Inhibition Kinetics and Specificity Against Key Metabolic Enzymes (e.g., kinases, proteases, carbonic anhydrase)
Derivatives of 1,2,4-triazole (B32235) have been investigated as inhibitors of various enzymes. For example, a series of 1,2,4-triazole-3-ylthio)-N-phenyl acetamide (B32628) derivatives were synthesized and evaluated as mushroom tyrosinase inhibitors. One compound, 9k, exhibited exceptionally potent inhibition with an IC50 value of 0.0048 ± 0.0016 µM, which is approximately 3500 times more active than the standard inhibitor, kojic acid (IC50 = 16.8320 ± 1.1600 µM). nih.gov
In the realm of protein kinases, which are crucial regulators of cellular processes and prominent drug targets, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have been developed. These compounds have shown selective inhibition of haspin and Clk4 kinases. Specifically, compound 18 displayed a preference for inhibiting Clk4 and haspin with IC50 values of 0.088 and 0.542 μM, respectively, while compound 19 was highly selective for haspin with an IC50 of 0.155 μM. nih.gov Molecular docking studies have provided insights into the structural basis for this selectivity, demonstrating how modifications to the scaffold can modulate the inhibitory profile against these highly homologous ATP-binding sites. nih.gov
Furthermore, 1,2,3-triazole benzene (B151609) sulfonamide derivatives have been studied for their inhibitory activity against human carbonic anhydrase IX, a tumor-associated enzyme. Molecular docking and dynamics simulations have been used to predict the binding affinities and interactions of these compounds within the enzyme's active site, with some designed compounds showing predicted Ki values in the nanomolar range. nih.gov
Receptor Agonism/Antagonism and Molecular Recognition Mechanisms (In Vitro/Cellular Models)
A significant finding in the area of receptor interaction is the discovery of 1H-1,2,3-triazole-4-carboxamides as potent and selective inverse agonists and antagonists of the Pregnane (B1235032) X Receptor (PXR). nih.gov PXR is a key nuclear receptor that regulates the metabolism of many drugs, and its inhibition is of therapeutic interest. Through structural optimization, a series of these triazole derivatives were developed, leading to the identification of compounds with low nanomolar IC50 values for both binding and cellular activity. nih.govnih.gov
For instance, compound 85 from this series was identified as a selective and the most potent inverse agonist and antagonist of PXR, while a close analog, compound 89, was found to be a selective and pure antagonist with low nanomolar IC50 values. nih.gov Molecular docking studies suggest that the carbonyl amide linkage in these compounds plays a crucial role in their interaction with the PXR ligand-binding domain. The tert-butyl moiety of one of the lead compounds was shown to occupy a hydrophobic pocket within the receptor. nih.gov These findings highlight the potential of the 1H-1,2,3-triazole-4-carboxamide scaffold for developing modulators of nuclear receptor activity. nih.govnih.gov
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines
The therapeutic potential of triazole scaffolds, including derivatives of this compound, has been a significant area of investigation in oncology research. These compounds have demonstrated notable antiproliferative and pro-apoptotic effects across a range of cancer cell lines, operating through diverse and complex molecular mechanisms.
Cell Cycle Arrest and Apoptosis Induction Pathways
Derivatives of the triazole-carboxamide core structure have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle and by activating programmed cell death, or apoptosis.
Studies on 1,2,4-triazole-3-carboxamide derivatives have demonstrated their capability to induce cell cycle arrest in leukemia cell lines. nih.goveurekaselect.com For instance, certain derivatives were found to cause an accumulation of leukemia cells in the subG1-phase, which is indicative of apoptosis. mdpi.com Further analysis confirmed apoptosis induction through the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov
Similarly, estradiol-1,2,3-triazole analogs have been observed to arrest the cell cycle in either the G1 or S-phase in triple-negative breast cancer cells. mdpi.com Another study on a phosphonate-containing 1,2,3-triazole derivative reported cell cycle arrest at the G0/G1 phase. biointerfaceresearch.com The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com
Table 1: Effects of Triazole-Carboxamide Derivatives on Cell Cycle and Apoptosis
| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Markers |
|---|---|---|---|
| 1,2,4-Triazole-3-carboxamide derivatives | Leukemia | Arrest, SubG1 accumulation | PARP1 and caspase-3 cleavage |
| Estradiol-1,2,3-triazole analogs | Triple-negative breast cancer | G1 or S-phase arrest | Chromatin condensation, apoptotic body formation |
| Phosphonate 1,2,3-triazole derivative | HT-1080 | G0/G1 phase arrest | Induction of apoptosis |
Modulation of Signal Transduction Pathways in Cancer Cells
The antiproliferative activity of mercapto-triazole derivatives is frequently linked to their ability to modulate critical signal transduction pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, has been identified as a potential target for 5-mercapto-1,2,4-triazole derivatives. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may act as inhibitors of PI3K, thereby interfering with this key signaling cascade. nih.gov
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another important target. Estradiol-1,2,3-triazole analogs have been shown to inhibit EGFR and its downstream signaling components in triple-negative breast cancer cells. mdpi.com
Specific Molecular Targets and Protein Interactions in Cellular Models
Research into the specific molecular targets of triazole-carboxamide derivatives has revealed interactions with several key proteins involved in cancer progression. Molecular docking studies have predicted that certain 1,2,3-triazole-carboxamide derivatives exhibit strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex. ijpsdronline.comijpsdronline.com These interactions suggest a potential mechanism for the observed anticancer activity.
Furthermore, 5-oxo-1,2,4-triazole-3-carboxamide derivatives have also been investigated as potential anticancer agents, with molecular docking studies indicating diverse binding affinities for EGFR and CDK-4, influenced by the specific substituents on the triazole ring. nih.gov The inhibitory effects of 1,2,3-triazole derivatives have been highlighted in relation to a variety of cancer-related targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), topoisomerase, and aromatase. ijpsdronline.com
Table 2: Potential Molecular Targets of Triazole-Carboxamide Derivatives in Cancer Cells
| Compound Class | Potential Molecular Target(s) | Method of Identification |
|---|---|---|
| 5-Mercapto-1,2,4-triazole derivatives | PI3K/AKT | Molecular Docking |
| 1,2,3-Triazole-carboxamide derivatives | EGFR, CDK4-Cyclin D3 | Molecular Docking |
| 5-Oxo-1,2,4-triazole-3-carboxamide derivatives | EGFR, CDK-4 | Molecular Docking |
| Estradiol-1,2,3-triazole analogs | EGFR | In vitro assays |
Anti-inflammatory and Immunomodulatory Investigations
In addition to their antiproliferative properties, derivatives of the mercapto-triazole-carboxamide scaffold have been explored for their potential anti-inflammatory and immunomodulatory activities in preclinical, cell-based models.
Inhibition of Inflammatory Mediators (e.g., COX, LOX, cytokines) in Cell-Based Assays
A significant body of research has focused on the ability of 1,2,4-triazole derivatives to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov Various derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme upregulated during inflammation. acs.org
Novel 1,2,4-triazolo[4,3-a]quinoxaline-1-carboxamide derivatives have demonstrated anti-inflammatory effects in RAW264.7 macrophage cells by reducing the production of nitric oxide (NO), a key inflammatory mediator. nih.gov These compounds were also found to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Furthermore, they were shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Table 3: Anti-inflammatory Activity of Triazole-Carboxamide Derivatives in Cell-Based Assays
| Compound Class | Cell Line | Inhibited Mediators |
|---|---|---|
| 1,2,4-Triazole derivatives | - | COX-1, COX-2, LOX |
| 1,2,4-Triazolo[4,3-a]quinoxaline-1-carboxamide derivatives | RAW264.7 macrophages | NO, TNF-α, IL-6 |
Modulation of Immune Cell Activation and Function in vitro
While direct studies on the immunomodulatory effects of this compound are limited, research on related triazole structures provides some insights. For instance, certain isoxazole (B147169) derivatives, which share a five-membered heterocyclic ring structure, have been shown to modulate immune functions in vitro. researchgate.net One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated its ability to stimulate the proliferation of murine lymphocytes and macrophages and to increase the production of IL-1β by LPS-stimulated macrophages, without affecting TNF-α levels. These findings suggest that the broader class of small heterocyclic compounds to which triazoles belong can influence immune cell activity.
Emerging Biological Activities and Potential Mechanisms
Recent research has begun to uncover the broader therapeutic potential of this compound and its derivatives, extending beyond their established roles. These emerging activities, primarily explored in preclinical models, highlight promising antioxidant, neuroprotective, and cardioprotective properties. This section delves into the in vitro evidence for these activities and the proposed mechanisms of action, excluding any human clinical data, dosage, or safety information.
Antioxidant and Free Radical Scavenging Properties
The chemical structure of triazole derivatives, particularly those containing thiol (mercapto) and amino groups, suggests an inherent capacity to participate in redox reactions and neutralize reactive oxygen species (ROS). acs.orgnih.gov Overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Consequently, the antioxidant and free radical scavenging activities of various 1,2,3-triazole and 1,2,4-triazole derivatives have been a subject of significant investigation.
A study on novel 1,2,3-triazole-containing nitrones demonstrated that some of these compounds exhibit potent antioxidant effects. mdpi.com For instance, N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide was identified as a particularly balanced and potent antioxidant agent in their tested series. mdpi.com Another investigation into 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt revealed them to be strong scavengers of hydroxyl radicals. biointerfaceresearch.com However, their activity in DPPH and ABTS assays was moderate. biointerfaceresearch.com
Derivatives of the related 1,2,4-triazole scaffold have also shown significant promise. Compounds such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) have been evaluated for their ability to scavenge free radicals using DPPH• and ABTS•+ assays. nih.gov The results indicated that AT had a superior free radical scavenging ability over AP in both assays. nih.gov The presence of electron-donating functional groups on phenol- and pyridine-substituted 1,2,4-triazole derivatives has been shown to enhance their antioxidant capacity. acs.org
The mechanism of action for the free radical scavenging activity of these compounds is often attributed to their ability to donate a hydrogen atom, which stabilizes the free radical. acs.orgmdpi.com For example, when interacting with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•), an antioxidant triazole derivative can reduce it to the yellow-colored diphenylpicrylhydrazine. acs.org
| Compound | Assay | Activity/Result | Reference |
|---|---|---|---|
| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide | Multiple antioxidant assays | Identified as a potent and balanced antioxidant. | mdpi.com |
| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt | Hydroxyl radical scavenging | Strong scavengers. | biointerfaceresearch.com |
| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its sodium salt | DPPH and ABTS assays | Moderate activity. | biointerfaceresearch.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• assay | IC50: 1.3 × 10⁻³ ± 0.2 × 10⁻³ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• assay | IC50: 2.2 × 10⁻³ ± 0.1 × 10⁻³ M | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ assay | IC50: 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ assay | IC50: 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ M | nih.gov |
Neuroprotective or Cardioprotective Effects in Cell Culture Models
Beyond their antioxidant properties, derivatives of 1,2,3-triazoles are being investigated for their potential to protect neuronal and cardiac cells from damage in vitro.
In the context of neuroprotection, several studies have highlighted the potential of 1,2,3-triazole derivatives. A series of new 1,2,3-triazole derivatives were synthesized and evaluated for their neuroprotective activities against amyloid-β25-35 (Aβ25-35)-induced neurotoxicity in SH-SY5Y cells. nih.gov One particular compound from this series demonstrated a suitable in vitro neuroprotective effect. nih.gov Another study found that a 1,2,3-triazole linked tryptamine-paeonol derivative exerted neuroprotective effects against Aβ25–35-induced PC12 cell injury. nih.gov The C/EBP-homologous protein (CHOP) is a key mediator of endoplasmic reticulum (ER) stress-induced cell death, a process implicated in neurodegenerative diseases. nih.gov A high-throughput screening identified a series of 1,2,3-triazole amide derivatives that inhibit ER stress-induced CHOP expression, thereby protecting pancreatic β-cells from dysfunction and death. nih.govnih.gov This mechanism could also be relevant for neuroprotection.
In the realm of cardioprotection, a novel class of small-molecule inhibitors of the mitochondrial permeability transition pore (PTP), including a triazole analogue (TR002), has shown promise. unipd.it These inhibitors protect against cardiomyocyte injury caused by anoxia/reoxygenation in vitro and by ischemia/reperfusion ex vivo in perfused hearts. unipd.it The cardioprotective effect is attributed to a decrease in the opening of the PTP in cardiomyocytes. unipd.it Furthermore, eugenol-based 1,2,3-triazole derivatives have demonstrated in vivo cardioprotective effects in a model of T. cruzi-infected mice, reducing myocarditis. acs.org
| Compound Class/Derivative | Model System | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole derivatives | SH-SY5Y cells with Aβ25-35-induced neurotoxicity | Exhibited neuroprotective effect. | Not specified | nih.gov |
| 1,2,3-Triazole linked tryptamine-paeonol derivative | PC12 cells with Aβ25–35-induced injury | Exerted neuroprotective effects. | Inhibition of self-induced Aβ1–42 aggregations and AChE-induced Aβ aggregation. | nih.gov |
| 1,2,3-Triazole amide derivatives | Pancreatic β-cells under ER stress | Protected against ER stress-mediated dysfunction and death. | Inhibition of C/EBP-homologous protein (CHOP) expression. | nih.govnih.gov |
| Triazole analogue TR002 | Isolated cardiomyocytes (anoxia/reoxygenation) and perfused hearts (ischemia/reperfusion) | Reduced cardiomyocyte injury. | Inhibition of mitochondrial permeability transition pore (PTP) opening. | unipd.it |
| Eugenol-based 1,2,3-triazole derivatives | T. cruzi-infected mice | Reduced myocarditis. | Not specified | acs.org |
Coordination Chemistry and Supramolecular Assemblies of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide
Ligand Properties and Coordination Modes of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide
This compound is a multifunctional ligand possessing several potential donor sites for coordination with metal ions. The molecule features a triazole ring, a mercapto (-SH) group, and a carboxamide (-CONH2) group. The presence of nitrogen, sulfur, and oxygen atoms allows for a variety of coordination modes.
The mercapto group can exist in tautomeric equilibrium with a thione form. Deprotonation of the thiol sulfur or the thione nitrogen creates a potent coordination site. The nitrogen atoms of the triazole ring, particularly N2 and N3, are also potential coordination sites. The carboxamide group offers further possibilities for coordination through the carbonyl oxygen or, less commonly, the amide nitrogen.
Given these features, this compound can act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. The coordination behavior would be highly dependent on the metal ion's nature, the reaction conditions, and the presence of other competing ligands.
Synthesis and Structural Characterization of Metal Complexes
Detailed synthetic procedures and structural characterization for metal complexes of this compound are not specifically documented in the available literature. However, general synthetic routes for related mercapto-triazole complexes often involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation of the ligand.
Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Fe)
While specific complexes with this compound have not been reported, the coordination chemistry of other mercapto-triazole derivatives with transition metals is well-established. These complexes often exhibit diverse geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the coordination number and the electronic configuration of the metal ion. For instance, Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazoles have been shown to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
Precious Metal Complexes (e.g., Ag, Au, Pt, Pd)
The interaction of mercapto-triazoles with precious metals is an area of significant interest, often driven by potential applications in catalysis and medicine. The soft sulfur donor of the mercapto group is expected to have a high affinity for soft precious metal ions like Ag(I), Au(I), Pt(II), and Pd(II). Research on related 1H-1,2,3-triazole-4,5-dithiolate ligands has demonstrated the formation of stable complexes with Ni(II) and Pd(II). rsc.org
Lanthanide and Actinide Coordination Compounds
The coordination chemistry of this compound with f-block elements is a largely unexplored area. Lanthanide and actinide ions are hard acids and would preferentially coordinate to the harder oxygen or nitrogen donor atoms of the ligand. Studies on other 1,2,3-triazole derivatives with lanthanides have shown that complexation can enhance the biological activity of the organic ligands. nih.gov
Spectroscopic and Crystallographic Analysis of Coordination Geometry
Without specific complexes of this compound, a detailed spectroscopic and crystallographic analysis is not possible. However, for analogous compounds, techniques such as FT-IR, UV-Vis, and NMR spectroscopy are routinely used to probe the coordination environment. For example, in the FT-IR spectra of related complexes, a shift in the C=S and C=N stretching frequencies upon coordination is indicative of the involvement of the sulfur and nitrogen atoms in bonding. ekb.eg X-ray crystallography would be the definitive method to elucidate the precise coordination geometry and supramolecular structure of any potential complexes.
Applications of Metal Complexes Derived from this compound
While no specific applications for metal complexes of this compound have been reported, the broader class of triazole-metal complexes has shown promise in various fields. These include applications in catalysis, materials science, and as antimicrobial or anticancer agents. nih.gov The biological activity of triazole derivatives is often enhanced upon coordination to a metal center.
Catalytic Applications in Organic Transformations (e.g., oxidation, reduction, C-C coupling)
The direct catalytic application of metal complexes specifically derived from this compound in organic transformations is not extensively documented in current literature. However, the inherent functionalities of the ligand—a triazole ring and a sulfur-containing group—are present in other catalytically active coordination compounds.
Research into related systems, such as those involving the isomeric 1,2,4-triazole-3-thiol, demonstrates the potential of this ligand class in catalysis. For instance, a novel magnetic triazole-thiol-functionalized manganese complex has been successfully employed as a heterogeneous nanocatalyst. researchgate.net This catalyst, featuring a Mn-complex supported on functionalized Fe₃O₄ nanoparticles, has shown excellent performance in the synthesis of N-benzylated cyanamides. The catalyst's design allows for easy separation from the reaction mixture using an external magnet and demonstrates high reusability, retaining 86% of its catalytic efficiency after eight consecutive cycles. researchgate.net This example underscores the catalytic potential of the triazole-thiol scaffold, suggesting that complexes of this compound could similarly serve as effective and recyclable catalysts in various organic transformations.
| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@CPTMS@TT@Mn (TT = 1H-1,2,4-triazole-3-thiol) | N-benzylation | Aryl cyanamides and benzyl (B1604629) bromide | Heterogeneous, magnetically separable catalyst with high reusability (86% efficiency after 8 cycles). | researchgate.net |
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multitopic nature of this compound, with its distinct nitrogen, sulfur, and oxygen donor sites, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). The triazole ring is a well-established linker in the design of MOFs, capable of bridging multiple metal centers. chemijournal.com The additional mercapto and carboxamide groups offer further coordination modes and the potential for post-synthetic modification.
The incorporation of 1,2,3-triazole moieties into pillared MOFs has been shown to significantly enhance their properties. For example, replacing the 4,4′-bipyridine pillar in the MOF-508 structure with a custom-designed 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand resulted in a new framework, MTAF-3. This modification led to a remarkable threefold increase in CO₂ uptake capacity compared to the parent MOF. rsc.org This enhancement is attributed to the specific electronic and structural contributions of the triazole ring within the framework's pores.
Furthermore, triazole-derivatized amino acids have been used to create a variety of coordination polymers with diverse dimensionalities, from 1D chains to 2D chiral helicates and 3D frameworks. mdpi.com These studies demonstrate that the combination of a triazole ring with a carboxylate function (related to the carboxamide group) can generate robust networks with interesting structural and functional properties, including applications in selective gas sorption. mdpi.comnih.gov The mercapto group adds another dimension, as sulfur donors are known to form stable bonds with soft metal ions, potentially leading to frameworks with unique electronic properties or catalytic activity.
| Framework Name/Type | Ligand(s) | Metal Ion(s) | Structural Features | Key Property/Application | Reference |
|---|---|---|---|---|---|
| MTAF-3 | 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Zn(II) | Pillared MOF, isostructural to MOF-508 | Enhanced CO₂ uptake (~3x higher than parent MOF) | rsc.org |
| 1D Coordination Polymer | 4H-1,2,4-triazol-4-yl acetic acid | Cd(II) | 1D chain structure with triple bridges (μ-chloride and μ-N1,N2-triazole) | Precursor for phase-selective CdO production | mdpi.com |
| Zinc Triazolate based Framework (ZTF) | Triazole (theoretical) | Zn(II) | In silico design based on MAF-66 structure | Predicted high CO₂ and H₂O adsorption uptake | nih.gov |
Photoluminescent Properties and Optoelectronic Devices
Metal complexes incorporating triazole-based ligands are widely studied for their promising photoluminescent properties, which are tunable through ligand design and metal ion selection. hbku.edu.qa The luminescence in these systems can originate from various electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) π–π* transitions. scientificarchives.comnih.gov The 1,2,3-triazole ring, in particular, has been incorporated into a wide range of emissive d⁶ metal complexes, including those of Re(I), Os(II), and Ir(III). hbku.edu.qa
Copper(I) complexes with functionalized 1,2,3-triazole ligands have been shown to exhibit tunable emissions from green to orange in solution and intense emissions in the solid state, with some acting as blue-light emitters. rsc.org Density functional theory (DFT) calculations have confirmed that the emissions predominantly originate from MLCT transitions. rsc.org Similarly, Cu(I) dimers with a bridging 1,2,4-triazole (B32235) ligand can produce emissions from blue to yellow with high photoluminescent quantum yields (up to 0.42) and are noted for exhibiting thermally activated delayed fluorescence (TADF). rsc.org
The presence of a mercapto (thiol) group, as in this compound, can further influence the photophysical properties. Thiolate ligands are known to coordinate with various metal ions, and the sulfur atom can participate in charge transfer processes. nih.gov Luminescent MOFs constructed from ligands containing sulfur- and nitrogen-based heterocycles, such as thiazoles, are effective chemosensors for environmental contaminants. scientificarchives.commdpi.com The combination of the emissive potential of the triazole core with the coordination capabilities of the mercapto and carboxamide groups could lead to the development of novel luminescent materials for applications in sensors, bioimaging, and optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govnih.gov
| Complex/System | Emission Color/λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Origin of Emission | Reference |
|---|---|---|---|---|---|
| Cu(L¹)(PPh₃)₂ (L¹ = 2-(1H-1,2,3-triazol-4-yl)pyridine) | Blue (Solid State) | Not reported | Not reported | MLCT | rsc.org |
| Cu(L³)(PPh₃)₄₂ (L³ = 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine) | Blue (Solid State) | Not reported | Not reported | MLCT | rsc.org |
| Cu(I) complexes with μ-1,2,4-triazole | Blue to Yellow | up to 0.42 | 2-9 μs | TADF | rsc.org |
| [Pt(naphen)(Cl)] (naphen = triazole-based C^N^N ligand) | ~550 nm | 0.06 (298 K) | ~3 µs | ³LC/³MLCT | researchgate.net |
| Os(Bn-pytz)₃₂ (Bn-pytz = 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine) | 615 nm | Not reported | Not reported | Phosphorescence |
Applications in Materials Science and Engineering
Polymer Chemistry: Monomers, Ligands in Polymerization, and Functional Additives
The 1,2,3-triazole ring is a valuable structural motif in polymer chemistry, largely due to its remarkable stability and the advent of "click chemistry," which allows for its efficient synthesis. lifechemicals.com Polymers possessing 1,2,3-triazole units in their backbone are considered promising new functional materials. mdpi.com Such polymers can be synthesized from monomers that contain both azide (B81097) and alkyne groups. mdpi.com The resulting poly-1,2,3-triazoles have applications in diverse fields, including as biocompatible materials for drug delivery and as anion-exchange membranes in batteries. researchgate.net
The 1,2,3-triazole unit itself imparts specific properties to polymeric structures. It possesses a large dipole moment and can act as a hydrogen bond acceptor. mdpi.com Furthermore, the triazole ring can serve as a ligand for metal ions, suggesting its utility in the synthesis of coordination polymers and metal-containing functional materials. mdpi.com
As a functional additive, mercapto-triazole derivatives have demonstrated utility. For instance, 3-mercapto-1,2,4-triazole and its 5-methyl derivative have been used to stabilize acrylonitrile (B1666552) polymer solutions against discoloration, highlighting their potential as polymer stabilizers. jetir.org This suggests that 5-Mercapto-1H-1,2,3-triazole-4-carboxamide could be incorporated into polymer chains to enhance thermal stability, improve adhesion, or introduce specific functionalities.
Development of Novel Sensor Technologies for Chemical and Biological Analytes
Triazole derivatives are increasingly utilized in the development of chemosensors for the detection of a wide range of analytes, including metal ions, anions, and small organic molecules. nanobioletters.comresearchgate.net These sensors operate on the principle that the triazole moiety can selectively bind to a target analyte, leading to a detectable change in the compound's physical properties, such as color or fluorescence. researchgate.net
The design of these sensors often involves linking the triazole ring to a chromophore or fluorophore. The binding event alters the electronic properties of the system, resulting in a measurable signal. For example, triazole-based fluorescent chemosensors have been developed for the specific detection of various ions and molecules in solution. researchgate.net The versatility of the triazole structure allows for fine-tuning of its binding affinity and selectivity for different targets. Triazole polycarboxylic acid ligands, for instance, are noted for their large π-electron systems which can promote photoluminescence, a desirable property for fluorescent sensors. rsc.org
Table 1: Examples of Triazole-Based Chemical Sensors
| Triazole Derivative | Analyte Detected | Detection Method | Reference |
| Triazole carboxylic acid functionalized gold nanoparticles | Chromium and Ammonia | Colorimetric | nanobioletters.com |
| 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | researchgate.net |
| 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid-based MOF | Azithromycin, Colchicine, Th4+, UO22+ | Fluorescence | rsc.org |
| Lysine-linked triazole compound | Mercury (Hg2+) | Not specified | nanobioletters.com |
Surface Functionalization and Coating Applications in Corrosion Inhibition and Biocompatibility
Corrosion Inhibition
Derivatives of mercapto-triazole are well-established as highly effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and brass. mdpi.commdpi.comresearchgate.net These compounds function by adsorbing onto the metal surface to form a protective film that acts as a barrier against the corrosive environment. nih.gov The inhibition mechanism involves the lone pair electrons of the nitrogen and sulfur atoms in the triazole ring, which coordinate with the d-orbitals of the metal atoms on the surface. mdpi.comresearchgate.net This interaction can be classified as either physisorption or chemisorption and generally follows the Langmuir adsorption isotherm model. mdpi.com
The effectiveness of these inhibitors is concentration-dependent, with efficiency typically increasing with higher concentrations. mdpi.com For example, a derivative of 5-mercapto-1,2,4-triazole showed a protection efficacy of up to 97% for mild steel in a hydrochloric acid solution. mdpi.comresearchgate.net The presence of both the mercapto (-SH) group and the triazole ring is crucial for their high efficiency. Triazole derivatives have also been incorporated into epoxy coatings to enhance their anti-corrosive properties. journalijar.com
Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives
| Triazole Compound | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1.0 M HCl | 97 | mdpi.comresearchgate.net |
| 5-mercaptopentyl-3-amino-1,2,4-triazole (MPATA) | Brass (Cu80/Zn20) | Neutral borate (B1201080) buffer with 0.01 M NaCl | Forms a protective 3-3.5 nm nanolayer | mdpi.com |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | Copper | Not specified | 96.09 | researchgate.net |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 89 | nih.gov |
Biocompatibility
Surface functionalization with triazole-containing molecules can also be used to improve the biocompatibility of materials used in medical devices. A key challenge in this area is preventing biofouling, which includes protein adsorption, cell adhesion, and bacterial colonization. Surfaces with hydrophilic and antimicrobial properties are therefore highly desirable. researchgate.net
In one study, a polyurethane (PU) surface was coated with a hydrophilic polymer, polyvinylpyrrolidone, using triazole links formed via a click reaction. researchgate.net The resulting modified surface demonstrated significantly enhanced resistance to biofouling. It showed a marked decrease in the adhesion of mouse fibroblast cells and a significant reduction in the attachment of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, the triazole-linked coating exhibited an antibacterial function by inhibiting the growth of these bacteria on the surface. researchgate.net These findings indicate that triazole-based surface functionalization is a promising strategy for creating more biocompatible materials for cardiovascular and other medical applications.
Advanced Materials for Energy Storage and Conversion
The unique chemical properties of triazoles make them attractive components for advanced energy materials. Their nitrogen-rich structure and ability to coordinate with metal ions are particularly advantageous. A notable application is in the development of electrodes for hybrid energy storage devices known as "supercapatteries," which combine the high energy storage of batteries with the high power delivery of supercapacitors. researchgate.net
A two-dimensional manganese-organic framework (MOF) functionalized with 1,2,4-triazole (B32235) (UPMOF-5) has been investigated as a battery-type electrode. researchgate.net In a three-electrode setup, this material exhibited a specific capacity of 160.17 C/g. When assembled into a supercapattery device with activated carbon as the negative electrode, it delivered a specific capacity of 132.40 C/g, a specific energy of 24.77 Wh/kg, and a specific power of 538.91 W/kg. researchgate.net The device also showed promising long-term stability, with 70.3% capacity retention after 10,000 cycles, a performance attributed to the structural stability and porous nature of the triazole-based MOF. researchgate.net
Integration into Hybrid Organic-Inorganic Materials
This compound is an ideal candidate for integration into hybrid organic-inorganic materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Triazole and its derivatives, particularly those also containing carboxylate groups, are excellent ligands for building MOFs due to their strong and versatile coordination abilities. rsc.orgglobethesis.com
Table 3: Applications of Triazole-Based Metal-Organic Frameworks (MOFs)
| Ligands Used | Metal Ion | Application | Reference |
| 1,2,4-triazol-4-yl-acetic acid | Copper(II) | Magnetic materials | acs.org |
| 3,5-dimethyl-1,2,4-triazole (dmtrz) and dicarboxylate | Zinc(II) | Selective adsorption of hexane (B92381) isomers | nih.gov |
| Octacarboxylate and clicked triazole | Copper(II) | Catalysis (CO2 conversion) | semanticscholar.org |
| 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid | Lead(II), Cobalt(II), Copper(II) | Fluorescence sensing, Catalytic reduction | rsc.org |
| Bis(carboxyphenyl)-1,2,4-triazole | Copper(II), Cobalt(II), Zinc(II) | Gas sorption | researchgate.net |
Advanced Analytical Methodologies for Research on 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular mass of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide. This technique provides the exact mass of the parent ion, which for C₃H₄N₄OS is calculated to be 144.0106. nih.gov The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to gain a complete understanding of the molecular structure.
1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons of the amide group (-NH₂) and the proton on the triazole ring. Carbon-13 (¹³C) NMR spectroscopy reveals the different carbon environments. Signals for the carbonyl carbon of the carboxamide group and the two carbons of the triazole ring would be anticipated at characteristic chemical shifts. For instance, in a related compound, 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons appear at δ 152.70 and 165.53 ppm. nih.gov
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish connectivity between atoms. COSY spectra would show correlations between neighboring protons, although in this specific molecule, such correlations might be limited. HSQC would correlate the signals of protons with their directly attached carbon atoms. HMBC is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. For example, an HMBC experiment could show a correlation between the amide protons and the carbonyl carbon, as well as with the adjacent carbon on the triazole ring.
Below is an interactive table with hypothetical ¹³C NMR data for this compound based on data from similar structures. nih.govmdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | ~160-170 |
| C4 (Triazole) | ~140-150 |
| C5 (Triazole) | ~150-160 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and analyzing its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include N-H stretching of the amide and triazole ring, C=O stretching of the carboxamide, C=N and N=N stretching of the triazole ring, and C-S stretching of the mercapto group. In a study of 1,2,4-triazole (B32235), N-H stretching was observed at 3126 cm⁻¹, and C=C aromatic stretching appeared at 1529 and 1483 cm⁻¹. researchgate.net For a related mercapto-triazole derivative, the C=O functional group showed absorption bands in the range of 1681–1630 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The triazole ring vibrations are often prominent in the Raman spectrum. For 3-mercapto-1,2,4-triazole, a strong characteristic peak at 1260 cm⁻¹ was attributed to the N=N stretching vibration of the triazole ring. researchgate.net The study of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. The combination of these techniques with theoretical calculations can provide detailed insights into the molecular structure and bonding. nih.gov
An interactive table of expected FT-IR vibrational frequencies for this compound is presented below, based on data from analogous compounds. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amide/Triazole) | Stretching | ~3100-3400 |
| C=O (Carboxamide) | Stretching | ~1630-1680 |
| C=N (Triazole) | Stretching | ~1500-1600 |
| N=N (Triazole) | Stretching | ~1200-1300 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While the crystal structure for the specific compound of interest is not available in the provided results, studies on similar 1,2,3-triazole-4-carboxamide derivatives have been reported. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide revealed details about the orientation of the substituent groups and the intermolecular interactions, such as hydrogen bonding. nih.gov In another case, the crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide showed an intramolecular N—H⋯N hydrogen bond. nih.gov Such studies on related compounds can provide valuable insights into the likely solid-state structure and packing of this compound. The crystal system, space group, and unit cell dimensions would be determined, along with the pattern of intermolecular hydrogen bonds involving the amide, triazole, and mercapto groups, which govern the crystal packing.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Studies
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reversed-phase HPLC with a C18 column would likely be the method of choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. A study on the determination of 3-amino-5-mercapto-1,2,4-triazole (B94436) in serum utilized a C18 reversed-phase column with gradient elution. nih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of this compound, it may require derivatization to increase its volatility and thermal stability before GC analysis. A study on the GC-MS analysis of 3-thio-1,2,4-triazoles highlighted that the nature of substituents significantly affects the chromatographic behavior. nih.gov
Electrochemical Methods for Redox Behavior and Electron Transfer Mechanisms
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These techniques provide information about the oxidation and reduction potentials of the molecule and can shed light on its electron transfer mechanisms.
The presence of the mercapto group and the triazole ring suggests that the compound could exhibit interesting electrochemical behavior. Studies on related mercapto-substituted triazoles and thiadiazoles have shown that the thiol group can be oxidized. For example, the electrochemical study of some 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives showed an oxidation peak between +0.65 and +0.70 V, which was attributed to the formation of disulfides. researchgate.net The electropolymerization of 3-amino-5-mercapto-1,2,4-triazole has also been investigated, indicating that the molecule can undergo electrochemical reactions to form a polymer film on an electrode surface. The redox potentials are sensitive to the molecular structure and the experimental conditions, such as the pH of the solution.
Structure Activity/property Relationship Sar/spr Studies of 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide Analogs
Systematic Substituent Effects on Biological Activities (e.g., Enzyme Inhibition, Cellular Effects)
The 5-mercapto-1H-1,2,3-triazole-4-carboxamide scaffold is a key structure in medicinal chemistry, and modifications to this core have led to the development of compounds with a range of biological activities. Systematic changes to the substituents on the triazole ring and the carboxamide group have been shown to significantly impact the biological effects of these molecules, such as their ability to inhibit enzymes or affect cells.
One notable area of research has been the development of inhibitors for the c-Jun N-terminal kinase (JNK), a protein involved in disease states like type-2 diabetes, cancer, and inflammation. Structure-activity relationship (SAR) studies on a series of 5-mercapto-4H-1,2,4-triazol-3-ol derivatives, which are structurally related to this compound, have provided valuable insights. These studies revealed that substituents on the phenyl ring at the N-4 position of the triazole play a critical role in inhibitory activity. For instance, the introduction of a methoxy (B1213986) or trifluoromethyl group at the meta position of the phenyl ring resulted in potent JNK inhibitors. nih.gov
The antiproliferative activity of 1,2,4-triazole (B32235) derivatives has also been a focus of investigation. In one study, a series of 5-substituted 1,2,4-triazole-3-carboxylic acid amides were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the nature of the substituent at the 5-position of the triazole ring significantly influenced the anticancer activity. researchgate.net Specifically, compounds with larger alkyl or aryloxymethyl groups at this position showed enhanced cytotoxicity. For example, n-decyloxymethyl derivatives were found to induce leukemia cell death at low micromolar concentrations. mdpi.com These findings suggest that lipophilicity and steric factors play a crucial role in the anticancer properties of these compounds.
Furthermore, the antibacterial and antiproliferative activities of 5-mercapto-1,2,4-triazole derivatives have been explored. Molecular docking studies have suggested that these compounds can act as potential inhibitors of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. nih.gov The SAR of these compounds indicated that the substituents on the triazole ring are key determinants of their biological activity. For example, certain Schiff bases derived from the 5-mercapto-1,2,4-triazole scaffold have demonstrated good antimicrobial activity. nih.gov
In the context of anti-Alzheimer's disease drug discovery, hybrid molecules combining triazole and thiosemicarbazone moieties have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The SAR studies of these compounds highlighted the importance of electron-withdrawing groups on the phenyl rings. Analogs with multiple electron-withdrawing substituents, such as nitro and chloro groups, emerged as the most potent inhibitors of both enzymes. semanticscholar.org
The following table provides a summary of the systematic substituent effects on the biological activities of triazole derivatives:
| Compound Series | Target | Key Substituent Effects | Reference |
| 5-mercapto-4H-1,2,4-triazol-3-ols | JNK | Substituents at the meta position of the N-4 phenyl ring are crucial for activity. | nih.gov |
| 5-substituted 1,2,4-triazole-3-carboxamides | Cancer Cells | Larger alkyl/aryloxymethyl groups at the 5-position enhance cytotoxicity. | researchgate.netmdpi.com |
| 5-mercapto-1,2,4-triazole derivatives | PI3K/AKT Pathway | Substituents on the triazole ring are key for antiproliferative activity. | nih.gov |
| Triazole-thiosemicarbazone hybrids | AChE and BuChE | Electron-withdrawing groups on the phenyl rings increase inhibitory potency. | semanticscholar.org |
Correlation of Structural Modifications with Catalytic Efficiency in Metal Complexes
The 1,2,3-triazole framework, a core component of this compound, is widely used in the design of ligands for transition metal complexes. hbku.edu.qa The structural modifications of these triazole-based ligands have a direct impact on the catalytic efficiency of the resulting metal complexes.
The coordination of metal ions to triazole ligands can occur through the nitrogen atoms of the triazole ring. The electronic properties of the substituents on the triazole ring can influence the electron density at the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the metal complex. For instance, electron-donating groups on the triazole ring can increase the electron density on the metal center, which can enhance its catalytic activity in certain reactions, such as oxidation reactions. Conversely, electron-withdrawing groups can decrease the electron density on the metal center, which may be beneficial for other types of catalytic transformations.
The steric properties of the substituents also play a significant role in determining the catalytic efficiency. Bulky substituents near the metal center can create a specific steric environment that can influence the selectivity of the catalytic reaction. For example, in asymmetric catalysis, chiral ligands containing the triazole moiety can be used to induce enantioselectivity in the products.
Recent research has highlighted the use of metal complexes with triazole-derived ligands in various catalytic applications. For example, copper(II) complexes with triazole derivatives have been investigated for their catalytic activity in the oxidation of styrene (B11656) and cyclohexane. rsc.org These complexes have shown to be selective catalysts, yielding benzaldehyde (B42025) and KA oil, respectively. rsc.org The catalytic performance of these complexes is influenced by the specific structure of the triazole ligand and the coordination geometry around the copper center.
Furthermore, palladium-catalyzed C-H functionalization of triazole rings has emerged as a powerful tool for the synthesis of substituted triazoles. nih.gov The efficiency of these catalytic systems is dependent on the choice of the palladium catalyst, the ligand, and the reaction conditions. The nature of the substituents on the triazole ring can also affect the regioselectivity of the C-H functionalization reaction.
The table below summarizes the correlation of structural modifications with the catalytic efficiency of metal complexes with triazole-based ligands:
| Metal Complex | Catalytic Reaction | Structural Modification Effects | Reference |
| Copper(II)-triazole complexes | Oxidation of styrene and cyclohexane | The structure of the triazole ligand influences the selectivity and activity of the catalyst. | rsc.org |
| Palladium-triazole complexes | C-H arylation | The choice of ligand and substituents on the triazole ring affects the reaction efficiency and regioselectivity. | nih.gov |
| Ruthenium-triazole complexes | Alcohol oxidation | N-coordinated triazole ligands are effective for catalytic alcohol oxidation. | free.fr |
Influence of Molecular Architecture on Photophysical Properties and Material Performance
The 1,2,3-triazole ring system is not only a versatile component in the design of biologically active molecules and catalysts but also a valuable building block for functional materials with interesting photophysical properties. The molecular architecture of 1,2,3-triazole derivatives, including the nature and position of substituents, has a profound influence on their absorption and emission characteristics.
The photophysical properties of 1,2,3-triazole-based compounds are often governed by intramolecular charge transfer (ICT) processes. The triazole ring can act as either an electron-donating or an electron-accepting moiety, depending on the nature of the substituents attached to it. By strategically placing electron-donating and electron-accepting groups on the triazole scaffold, it is possible to create "push-pull" chromophores with tunable fluorescence properties. nih.gov
For example, a series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles have been synthesized and their optical properties investigated. These compounds exhibit fluorescence in the spectral range of 350–600 nm, with some derivatives showing remarkably large Stokes shifts (up to 230 nm). nih.gov The photophysical properties of these molecules are highly dependent on the relative orientation of the electron-donating and electron-accepting groups at the C4 and C5 positions of the triazole ring. nih.gov
The substitution pattern on the triazole ring also plays a crucial role in determining the photophysical behavior. For instance, studies on pyrene (B120774) derivatives tetrasubstituted with triazole units have shown that the presence of the triazole motifs significantly influences the absorption and emission properties of the pyrene core. nih.gov The emission spectra of these compounds display bright blue emission, and the wavelength of the emission maximum can be tuned by altering the substituents on the triazole rings. nih.gov
Furthermore, the photophysical properties of hybrid molecules containing two 1,2,3-triazole isomers have been investigated. These studies have revealed that the spatial arrangement of the triazole units and the nature of the surrounding substituents affect the absorption, emission, and solvatochromic behavior of the molecules. bohrium.com Some of these compounds exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases upon aggregation. bohrium.com
The table below provides a summary of the influence of molecular architecture on the photophysical properties of 1,2,3-triazole derivatives:
| Compound Series | Key Architectural Features | Observed Photophysical Properties | Reference |
| 4,5-bis(arylethynyl)-1,2,3-triazoles | Push-pull chromophores with varying substituents at C4 and C5 | Tunable fluorescence (350–600 nm), large Stokes shifts | nih.gov |
| Tetrasubstituted pyrene derivatives with triazole units | Triazole units at different positions of the pyrene core | Bright blue emission, tunable emission wavelength | nih.gov |
| Hybrid molecules with two 1,2,3-triazole isomers | Different spatial arrangements of triazole units and substituents | Moderate blue emission, positive solvatochromism, AIEE | bohrium.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These methods are valuable tools for understanding the SAR of a compound series and for designing new molecules with improved activity or properties.
Several QSAR studies have been conducted on triazole derivatives to elucidate the structural requirements for their biological activities. For example, a 3D-QSAR study using CoMFA and CoMSIA methods was performed on a series of 1,2,4-triazole containing diarylpyrazolyl carboxamides as CB1 cannabinoid receptor ligands. journalirjpac.com The resulting models showed good statistical significance and predictive ability, and the contour maps generated from these models provided insights into the key structural features responsible for the activity. journalirjpac.com
In another study, QSAR models were developed for a series of triazole derivatives with anticancer activity against topoisomerase II. The CoMFA, CoMSIA, and HQSAR models all showed good predictive power and highlighted the importance of electrostatic and steric fields, as well as hydrogen bond donor properties, for the anticancer activity of these compounds.
QSAR studies have also been applied to 4-phenoxypyridine (B1584201) derivatives containing 1,2,4-triazole-3-carboxamide moieties as antitumor agents. The developed 2D-QSAR model established a relationship between the antitumor activities and various molecular descriptors, providing a tool for the prediction of the activity of new compounds in this series.
Furthermore, a 3D-QSAR study was conducted on a series of substituted 1,2,4-triazole derivatives as anticancer agents using the kNN-MFA approach. nih.gov The generated models indicated that low to optimum electronegative and bulky substituents are favorable for enhancing the anticancer activity. nih.gov
These QSAR studies demonstrate the utility of computational modeling in understanding the SAR of triazole derivatives and in guiding the design of new potent and selective compounds for various therapeutic targets.
The following table summarizes some of the QSAR/QSPR studies on triazole derivatives:
| Compound Series | Biological Activity/Property | QSAR/QSPR Method | Key Findings | Reference |
| 1,2,4-Triazole containing diarylpyrazolyl carboxamides | CB1 cannabinoid receptor antagonism | 3D-QSAR (CoMFA, CoMSIA) | Identified key structural requirements for activity from contour maps. | journalirjpac.com |
| Triazole derivatives linked to mansonone E | Anticancer activity (topoisomerase II inhibition) | CoMFA, CoMSIA, HQSAR | Highlighted the importance of electrostatic, steric, and hydrogen bond donor properties. | |
| 4-phenoxypyridine derivatives with 1,2,4-triazole-3-carboxamide | Antitumor activity | 2D-QSAR | Established a predictive model based on molecular descriptors. | |
| Substituted 1,2,4-triazole derivatives | Anticancer activity | 3D-QSAR (kNN-MFA) | Indicated that low to optimum electronegative and bulky substituents are favorable. | nih.gov |
Future Research Directions and Unexplored Avenues for 5 Mercapto 1h 1,2,3 Triazole 4 Carboxamide
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
Future synthetic research should pivot towards more efficient, sustainable, and innovative methods for producing 5-Mercapto-1H-1,2,3-triazole-4-carboxamide and its derivatives.
Unconventional Synthetic Routes: Continuous flow chemistry presents a significant opportunity to overcome the limitations of traditional batch synthesis. nih.govresearchgate.net Flow synthesis allows for enhanced reaction control, improved safety (especially when handling potentially energetic intermediates like azides), and straightforward scalability. mdpi.comuc.pt A prospective flow synthesis could involve using packed-bed reactors with heterogeneous catalysts, such as copper-on-charcoal, to facilitate the key azide-alkyne cycloaddition step, potentially leading to higher yields and purity. nih.gov
Biocatalytic Approaches: The integration of enzymatic processes with established chemical reactions, a field known as "bio-click chemistry," offers a pathway to creating complex, chiral derivatives of the target compound. rsc.orgresearchgate.net Enzymes like hydrolases or oxidoreductases could be employed to synthesize chiral precursors, which are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. rsc.orgnih.govnih.gov This chemoenzymatic strategy could generate a library of enantiomerically pure compounds, which is crucial for developing selective therapeutic agents.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, scalability, higher yields, process automation. nih.govresearchgate.net | Development of robust heterogeneous catalysts; optimization of reactor design and reaction conditions (temperature, pressure, flow rate). |
| Biocatalysis / Bio-click | Access to chiral molecules, green and sustainable processes, high selectivity. rsc.orgresearchgate.net | Screening for suitable enzymes; optimizing compatibility between enzymatic and chemical steps; one-pot sequential reactions. |
Deeper Investigation into Biological Selectivity and Off-Target Effects at a Molecular Level
To advance the therapeutic potential of this compound derivatives, a profound understanding of their molecular interactions within a biological system is essential. Chemoproteomics offers powerful tools for this purpose. nih.gov
By modifying the core structure into a chemical probe, researchers can identify the direct protein targets of the compound in live cells or cell lysates. nih.gov For instance, incorporating a sulfonyl-triazole electrophile onto the scaffold can create a covalent probe that reacts with specific amino acid residues (like tyrosine or lysine) on target proteins. nih.govrsc.orgrsc.org Subsequent analysis using liquid chromatography-mass spectrometry (LC-MS/MS) can pinpoint the exact binding sites. nih.gov
This approach would enable:
Target Deconvolution: Unambiguously identifying the primary protein targets responsible for the compound's biological activity.
Selectivity Profiling: Mapping interactions across the entire proteome to reveal not only intended targets but also unintended "off-targets." mdpi.com This is critical for predicting potential side effects and understanding the compound's selectivity index.
Mechanism of Action: Providing molecular-level insights into how the compound modulates the function of its target proteins.
A particularly sophisticated strategy involves using the triazole itself as a "releasable linker" within the probe, simplifying the analytical workflow for identifying the modified proteins. rsc.orgrsc.org
Development of Advanced Computational Models for High-Throughput Screening and Design
Computational chemistry provides an indispensable toolkit for accelerating the discovery and optimization of novel derivatives. Future work should focus on developing robust in silico models tailored to the 5-mercapto-1,2,3-triazole-4-carboxamide scaffold.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be constructed to correlate the structural features of a series of derivatives with their experimentally measured biological activity (e.g., anticancer potency). nih.govresearchgate.netnih.gov These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the design of more potent compounds. nih.govresearchgate.net
High-Throughput Virtual Screening (HTVS): A large virtual library containing millions of theoretically possible derivatives of this compound can be generated. nih.gov This library can then be computationally screened against the three-dimensional structures of known biological targets, such as kinase active sites or G-protein coupled receptors. nih.govijpsdronline.comresearchgate.net This process rapidly identifies promising candidates for chemical synthesis and biological testing, significantly reducing time and cost.
| Computational Method | Objective | Potential Outcome |
| 3D-QSAR | To establish a statistical correlation between molecular structure and biological activity. nih.gov | Predictive models that guide the rational design of new analogues with enhanced potency. |
| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity. | A 3D template for searching new structural scaffolds that retain the desired biological function. |
| Molecular Docking | To predict the binding pose and affinity of a ligand within a protein's active site. ijpsdronline.com | Prioritization of compounds from a virtual library based on predicted binding strength and interaction patterns. |
| HTVS | To rapidly screen vast virtual libraries against specific biological targets. nih.gov | Identification of novel "hit" compounds for further development. |
Integration into Nanomaterial Systems for Advanced Functionalities
The inherent properties of this compound, particularly the sulfur atom of the mercapto group, make it an ideal ligand for functionalizing the surface of nanomaterials, especially noble metals like gold. rsc.orgrsc.org
Gold Nanoparticles (AuNPs): The mercapto group can form a strong covalent bond with gold surfaces, enabling the creation of stable, functionalized AuNPs. nih.gov The triazole and carboxamide groups exposed on the nanoparticle surface can then act as recognition elements or catalytic sites. Future research could explore:
Colorimetric Sensors: Triazole-functionalized AuNPs have been shown to act as highly sensitive and selective colorimetric sensors for heavy metal ions like lead (Pb²⁺), where the binding of the ion induces nanoparticle aggregation and a visible color change. rsc.orgrsc.org
Nanocatalysis: AuNPs stabilized by triazole-functionalized supports (such as biochar) have demonstrated catalytic activity, for instance, in promoting hydrogen evolution from aqueous solutions. scielo.br The triazole linker helps to anchor and stabilize the catalytically active nanoparticles.
Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on metal surfaces, creating well-defined interfaces with tailored chemical properties for applications in electronics or biosensing.
Discovery of Novel Applications in Emerging Fields of Chemistry and Biology
The unique trifunctional nature of this compound opens doors to applications beyond traditional drug discovery.
Corrosion Inhibition: Mercapto-triazole derivatives are known to be highly effective corrosion inhibitors for metals such as mild steel, copper, and aluminum in acidic environments. mdpi.comjocpr.comfrontiersin.orgnih.gov The molecule can adsorb onto the metal surface via its heteroatoms (N, S) and π-electrons, forming a protective barrier that physically isolates the metal from the corrosive medium. mdpi.comscispace.com Future studies could optimize derivatives for specific alloys and environments, providing environmentally safer alternatives to current toxic inhibitors. nih.gov
Materials Science: Triazole-containing compounds are gaining attention as building blocks for advanced materials. researchgate.net
Energetic Materials: The high nitrogen content and thermal stability of the triazole ring make it a key component in the design of high-energy density materials (HEDMs) that are often more stable and environmentally friendly than traditional explosives. acs.org
Metal-Organic Frameworks (MOFs): The multiple coordination sites (N atoms of the triazole, S atom of the mercapto group, O and N atoms of the carboxamide) make the molecule a promising linker for constructing novel MOFs with potential applications in gas storage, separation, or catalysis.
Chemical Biology: Beyond its use in chemoproteomic probes, the triazole core is a proven bioisostere for the amide bond, and its derivatives are used extensively in bioconjugation to link different biological molecules together. nih.govnih.gov The scaffold could be used to develop peptidomimetics that inhibit specific enzymes, such as kinases, for therapeutic purposes. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Mercapto-1H-1,2,3-triazole-4-carboxamide, and what are their key challenges?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with isocyanides followed by azide incorporation. For example, a related triazole carboxamide derivative was synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, yielding an intermediate that reacts with sodium azide under copper catalysis . Key challenges include controlling regioselectivity during triazole ring formation and managing the reactivity of the mercapto (-SH) group, which may require inert atmospheres or protective groups (e.g., trityl) to prevent oxidation. Solubility issues in aqueous media (common for triazole derivatives) can complicate purification; using polar aprotic solvents (DMF, DMSO) or sonication may improve yields .
| Synthesis Parameters | Example Conditions |
|---|---|
| Starting Materials | Substituted anilines, isocyanides, NaN₃ |
| Catalyst | CuI (1-5 mol%) |
| Solvent | DMF, THF |
| Reaction Time | 12-24 hours at 80-100°C |
| Yield Range | 40-65% (depends on substituents) |
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Structural Characterization :
- X-ray Crystallography : Use SHELXL for refinement of crystallographic data. Anisotropic displacement parameters and twin refinement may be required for high-precision structural determination .
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., triazole proton signals at δ 7.5-8.5 ppm) and carboxamide NH peaks (δ 6.8-7.2 ppm) .
- Functional Analysis :
- HPLC-PDA/MS : Purity assessment (>95%) and mass confirmation (e.g., [M+H] at m/z 188.21 for ethyl ester derivatives) .
- Enzyme Assays : For bioactivity studies, use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E quantification) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for 5-Mercapto-1H-triazole derivatives?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN and BASF commands to refine twin fractions. For example, a related triazole carboxamide polymorph required a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) to model pseudo-merohedral twinning .
- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions for flexible groups (e.g., methyl or phenyl substituents). WinGX/ORTEP can visualize anisotropic displacement ellipsoids to validate refinement .
- Data Table :
| Crystallographic Parameters | Values |
|---|---|
| Space Group | P2/c (common for triazoles) |
| R (I > 2σ(I)) | <0.05 |
| Twinning Fraction | 0.25-0.35 (if present) |
Q. What strategies address low aqueous solubility of 5-Mercapto-1H-triazole-4-carboxamide in bioactivity assays?
- Methodological Answer :
-
Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
-
Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the 5-mercapto position. A study on triazole carboxamide derivatives improved solubility 10-fold via N-methylation of the carboxamide .
-
Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for controlled release in cell-based assays .
Solubility Enhancement Methods Efficacy (Fold Increase) DMSO (1%) 2-3x β-Cyclodextrin Complexation 5-8x PEGylation (MW 2000) 10-12x
Q. How do contradictory IC values arise in enzyme inhibition studies, and how can they be reconciled?
- Methodological Answer :
- Source of Contradictions :
- Variability in assay conditions (pH, ionic strength).
- Differential enzyme isoforms (e.g., COX-2 vs. COX-1 selectivity) .
- Resolution Strategies :
- Standardize protocols using commercial enzyme kits (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay).
- Validate results with orthogonal methods (e.g., SPR for binding affinity, molecular docking to confirm active-site interactions) .
Data Contradiction Analysis
- Example : A study reports IC = 1.2 μM for COX-2 inhibition , while another finds IC = 3.5 μM .
- Root Cause : Differences in enzyme source (human recombinant vs. murine) and substrate concentration (5 μM vs. 10 μM arachidonic acid).
- Mitigation : Normalize data to a reference inhibitor (e.g., celecoxib) and report fold-change relative to controls.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 187.19 g/mol | |
| Aqueous Solubility (25°C) | 0.12 mg/mL | |
| LogP (Predicted) | 1.8 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
